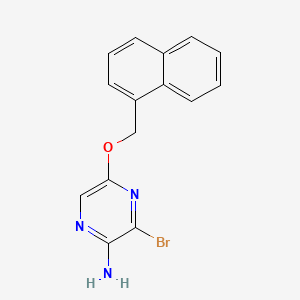
Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)-: is a chemical compound that belongs to the class of pyrazinamines This compound is characterized by the presence of a bromine atom at the 3rd position and a naphthalenylmethoxy group at the 5th position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- typically involves multi-step organic reactions. One common method includes the bromination of a pyrazine derivative followed by the introduction of the naphthalenylmethoxy group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new pharmaceuticals.
Industry: In the industrial sector, Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- is used in the production of specialty chemicals and advanced materials. Its applications range from coatings and adhesives to electronic components.
Mechanism of Action
The mechanism of action of Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Pyrazinamide: A well-known antituberculosis drug with a similar pyrazine core.
3-Bromo-5-(phenylmethoxy)pyrazine: A structurally related compound with a phenylmethoxy group instead of a naphthalenylmethoxy group.
Uniqueness: Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- stands out due to its unique combination of a bromine atom and a naphthalenylmethoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
642084-44-4 |
|---|---|
Molecular Formula |
C15H12BrN3O |
Molecular Weight |
330.18 g/mol |
IUPAC Name |
3-bromo-5-(naphthalen-1-ylmethoxy)pyrazin-2-amine |
InChI |
InChI=1S/C15H12BrN3O/c16-14-15(17)18-8-13(19-14)20-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H2,17,18) |
InChI Key |
JQXZAATVNPJMHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CN=C(C(=N3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one](/img/structure/B12598589.png)
![5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline](/img/structure/B12598594.png)
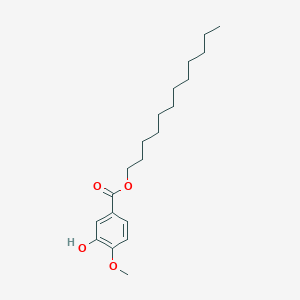
![1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12598604.png)
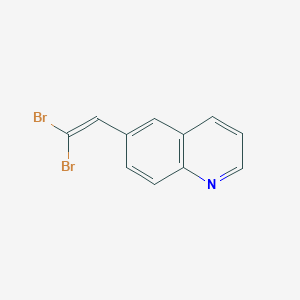
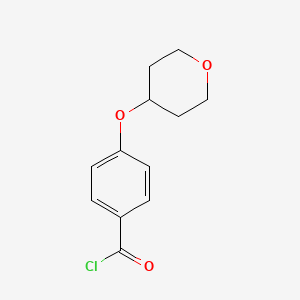

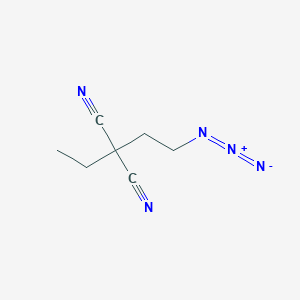
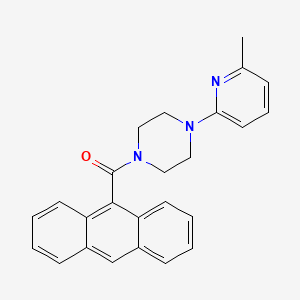
![1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12598648.png)
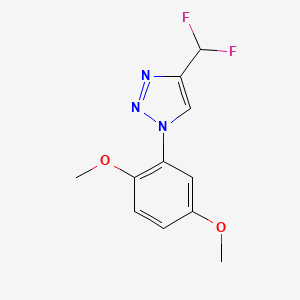
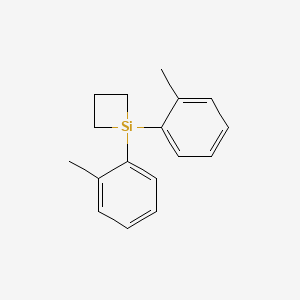
![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
